molecular formula C6H4BrN3 B1519775 5-Bromopyrazolo[1,5-a]pyrimidine CAS No. 1159981-95-9

5-Bromopyrazolo[1,5-a]pyrimidine

Cat. No.: B1519775
CAS No.: 1159981-95-9
M. Wt: 198.02 g/mol
InChI Key: DIYTVASYDOBYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrazolo[1,5-a]pyrimidine is a brominated heterocyclic aromatic organic compound It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system

Biochemical Analysis

Biochemical Properties

5-Bromopyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as kinases, which are involved in phosphorylation processes critical for cell signaling and regulation. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. Additionally, this compound has been found to interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival. Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization allows this compound to interact with its target biomolecules and modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the reaction of pyrazolo[1,5-a]pyrimidine with bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a corresponding bromate or perbromate.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of pyrazolo[1,5-a]pyrimidine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates or perbromates.

  • Reduction: Pyrazolo[1,5-a]pyrimidine.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

5-Bromopyrazolo[1,5-a]pyrimidine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: The compound has potential antitumor properties and is being investigated for its use in cancer therapy.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Bromopyrazolo[1,5-a]pyrimidine

  • 3-Bromopyrazolo[1,5-a]pyrimidine

  • 4-Bromopyrazolo[1,5-a]pyrimidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYTVASYDOBYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670421
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-95-9
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromopyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-Bromopyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.